An In-depth Technical Guide to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
An In-depth Technical Guide to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
A Note on Compound Identification: An extensive search of chemical databases and literature did not yield a specific CAS number for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. This suggests that the compound may not be commercially available or extensively documented in public records. This guide, therefore, serves as a comprehensive scientific overview, projecting the synthesis, properties, and potential applications of the title compound based on the well-established chemistry of its constituent moieties and structurally related molecules.
Introduction
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is a molecule of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a 4-bromophenyl group, a sulfonyl linker, and a 4-piperidinecarboxylic acid scaffold. The N-arylsulfonylpiperidine core is a prevalent motif in a variety of biologically active compounds.[1][2] The carboxylic acid moiety, while potentially contributing to target binding, also presents challenges in terms of pharmacokinetics, such as metabolic instability and limited membrane permeability.[3][4]
This guide provides a detailed exploration of the projected synthesis, physicochemical properties, and potential therapeutic applications of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the handling and utilization of this class of compounds.
Physicochemical Properties and Structural Analysis
The properties of the title compound can be inferred from its constituent parts.
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₄BrNO₄S | Based on structural components. |
| Molecular Weight | 364.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds.[5] |
| Solubility | Soluble in water.[6] | The carboxylic acid and sulfonyl groups are expected to confer some aqueous solubility. Solubility will be pH-dependent. |
| Melting Point | >300 °C[7] | High melting point is characteristic of zwitterionic compounds like 4-piperidinecarboxylic acid. |
| pKa | ~3.7 (carboxylic acid), piperidine nitrogen is non-basic | The carboxylic acid pKa is similar to isonipecotic acid.[7] The nitrogen lone pair is delocalized by the strongly electron-withdrawing sulfonyl group, rendering it non-basic. |
Synthesis and Experimental Protocols
The most direct and logical synthetic route to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid involves the sulfonylation of a 4-piperidinecarboxylic acid derivative. A key consideration is the protection of the carboxylic acid functionality to prevent unwanted side reactions.
Synthesis of Key Intermediates
3.1.1. 4-Bromophenylsulfonyl chloride
4-Bromophenylsulfonyl chloride is a commercially available starting material. It can also be synthesized from bromobenzene via chlorosulfonation using chlorosulfonic acid.[8] This reaction is hazardous and should be performed with appropriate safety precautions.
3.1.2. Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)
The ethyl ester of 4-piperidinecarboxylic acid is a common and practical starting material for the sulfonylation reaction. It can be prepared from isonipecotic acid (4-piperidinecarboxylic acid) via Fischer esterification.[9][10]
Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate [10]
-
Suspend 4-piperidinecarboxylic acid (10.0 mmol) in anhydrous ethanol (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (40.0 mmol) dropwise to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux for 48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield a crude product.
-
Dissolve the crude product in ethyl acetate and wash with a 10% aqueous solution of sodium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 4-piperidinecarboxylate as a clear oil.
Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester
The coupling of 4-bromophenylsulfonyl chloride and ethyl 4-piperidinecarboxylate is a standard sulfonamide formation reaction.
Protocol 2: Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester
-
Dissolve ethyl 4-piperidinecarboxylate (10.0 mmol) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (12.0 mmol), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-bromophenylsulfonyl chloride (10.0 mmol) in the same solvent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Hydrolysis to 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol 3: Hydrolysis of the Ethyl Ester
-
Dissolve the purified ethyl ester (10.0 mmol) in a mixture of tetrahydrofuran and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (20.0 mmol).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.
Caption: Proposed synthetic workflow for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid are of considerable interest in the development of novel therapeutics.
-
N-Arylsulfonylpiperidines: This class of compounds has been investigated for a range of biological activities, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[2] They have also shown antibacterial properties.[1] The sulfonyl group can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.
-
4-Piperidinecarboxylic Acid Scaffold: The piperidine ring is a common structural element in many approved drugs, often serving as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[11] The carboxylic acid group can be a key pharmacophoric feature, engaging in ionic or hydrogen bonding interactions within a receptor's active site.
Bioisosteric Replacement of the Carboxylic Acid
A significant challenge in drug design is the often-unfavorable pharmacokinetic profile of carboxylic acids.[3][4] Strategies to mitigate these liabilities often involve the use of bioisosteres, which are functional groups with similar physicochemical properties that can elicit a similar biological response.[12][13][14]
Should the carboxylic acid moiety of the title compound prove to be detrimental to its drug-like properties, researchers could consider replacing it with known bioisosteres such as tetrazoles, acylsulfonamides, or hydroxamic acids.[3][12]
Caption: Common bioisosteric replacements for carboxylic acids.
Safety and Handling
While specific toxicity data for 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid is unavailable, a risk assessment can be made based on its components and related compounds.
-
4-Piperidinecarboxylic acid (Isonipecotic acid): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][15]
-
Aryl Sulfonyl Chlorides: These are reactive compounds that are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
General Handling: Standard laboratory safety practices should be employed. This includes wearing safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated area.
Conclusion
References
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